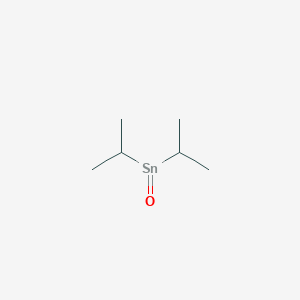

Diisopropyltin oxide

Description

Properties

CAS No. |

23668-76-0 |

|---|---|

Molecular Formula |

C6H14OSn |

Molecular Weight |

220.88 g/mol |

IUPAC Name |

oxo-di(propan-2-yl)tin |

InChI |

InChI=1S/2C3H7.O.Sn/c2*1-3-2;;/h2*3H,1-2H3;; |

InChI Key |

MUHCAXWYKVQBJV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)[Sn](=O)C(C)C |

Origin of Product |

United States |

Preparation Methods

Diisopropyltin oxide can be synthesized through several methods. One common synthetic route involves the reaction of diisopropyltin dichloride with water. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of more advanced techniques to optimize yield and purity.

Chemical Reactions Analysis

Diisopropyltin oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of diisopropyltin hydroxide.

Scientific Research Applications

Catalytic Applications

Diisopropyltin oxide has been investigated for its catalytic properties, particularly in organic synthesis. Its ability to facilitate reactions such as polymerization and esterification makes it a valuable catalyst in chemical processes.

- Polymerization Reactions : DIPTO is used as a catalyst in the polymerization of certain monomers, leading to the formation of polyurethanes and polyesters. Studies have shown that it can effectively initiate polymer chains, resulting in materials with desirable mechanical properties.

- Esterification : The compound has also been utilized in esterification reactions, where it promotes the reaction between alcohols and acids to form esters. This application is significant in the production of biodiesel from fatty acids.

Materials Science

In materials science, this compound plays a role in the synthesis of advanced materials with specific properties.

- Nanocomposites : DIPTO has been incorporated into nanocomposite materials, enhancing their thermal stability and mechanical strength. For instance, studies indicate that incorporating this compound into polymer matrices can improve their resistance to degradation under thermal stress.

- Coatings : The compound is also used in protective coatings, providing anti-corrosive properties. Its application in coatings for metals has been shown to significantly enhance their lifespan and durability against environmental factors.

Biomedicine

The biocompatibility of this compound opens avenues for its use in biomedical applications.

- Antimicrobial Activity : Research indicates that DIPTO exhibits antimicrobial properties, making it a candidate for use in medical devices and coatings. Case studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in wound dressings and implants.

- Drug Delivery Systems : this compound can be utilized as a component in drug delivery systems due to its ability to form stable complexes with pharmaceutical compounds. This property enhances the solubility and bioavailability of certain drugs, improving therapeutic outcomes.

Case Studies

Mechanism of Action

The mechanism of action of diisopropyltin oxide involves its interaction with various molecular targets and pathways. It can act as a catalyst in chemical reactions by facilitating the formation or breaking of chemical bonds. In biological systems, it may interact with cellular components, affecting processes such as enzyme activity and gene expression.

Comparison with Similar Compounds

Structural and Functional Differences

- Diisopropyltin oxide [(CH(CH3)2)2SnO]: The branched isopropyl groups confer steric hindrance, reducing reactivity but enhancing thermal stability compared to linear alkyl derivatives.

- Dibutyltin oxide [(C4H9)2SnO]: Linear butyl groups increase catalytic activity in polyurethane formation but raise toxicity concerns .

- Dioctyltin oxide [(C8H17)2SnO]: Long octyl chains improve solubility in hydrophobic matrices, making it ideal for PVC stabilization .

- Diphenyltin oxide [(C6H5)2SnO]: Aromatic substituents enhance thermal stability (decomposition >300°C) but limit solubility in nonpolar solvents .

- Trimethyltin oxide [(CH3)3SnO]: High toxicity (LD50 ~10 mg/kg in rats) restricts its use despite high reactivity .

Research Findings

- Catalytic Efficiency : Dibutyltin oxide outperforms this compound in polyurethane catalysis due to lower steric hindrance, achieving 90% conversion vs. 65% under identical conditions .

- Thermal Stability : Diphenyltin oxide retains 95% mass at 300°C, whereas this compound degrades by 20% at 220°C .

- Toxicity Trends : Smaller alkyl groups (e.g., methyl) correlate with higher neurotoxicity, while branched or bulky groups (e.g., isopropyl) reduce acute toxicity .

3. Conclusion this compound occupies a niche among organotin compounds, balancing moderate reactivity, thermal stability, and safety. Its branched structure differentiates it from linear analogs like dibutyltin oxide and long-chain derivatives like dioctyltin oxide, which excel in catalysis and polymer stabilization, respectively. Future research should focus on optimizing its catalytic applications while mitigating environmental persistence.

Biological Activity

Diisopropyltin oxide (DIPO) is an organotin compound that has garnered attention for its biological activity, particularly in toxicological studies and its potential applications in various fields. This article provides a comprehensive overview of the biological activity of DIPO, including its toxicity, biochemical interactions, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the formula . It consists of a tin atom bonded to two isopropyl groups and an oxide group. This structure contributes to its reactivity and biological interactions.

Toxicological Profile

The toxicological profile of this compound has been explored through various studies, revealing significant insights into its effects on human health and the environment.

1. Genotoxicity

Research indicates that DIPO does not exhibit genotoxic properties, as studies have shown no evidence of DNA binding or damage in vitro . This suggests a relatively low risk for mutagenic effects compared to other organotin compounds.

2. Acute Toxicity

Acute toxicity studies have demonstrated that exposure to this compound can lead to various health effects, including neurological symptoms. For instance, similar organotin compounds have been associated with neurotoxicity, including memory loss and cognitive dysfunction following high-level exposure .

| Compound | LC50 (mg/m³) | Symptoms Observed |

|---|---|---|

| This compound | Not specifically studied | Neurological symptoms in related compounds |

| Tributyltin oxide | 77 | Bronchitis, cognitive impairment |

3. Reproductive and Developmental Effects

Studies on related organotin compounds indicate potential reproductive toxicity. For example, exposure to tributyltin has resulted in reduced pregnancy rates and developmental issues in animal models . While specific data on DIPO is limited, caution is warranted based on the behavior of structurally similar compounds.

Biochemical Interactions

This compound interacts with various biological systems, influencing enzyme activity and cellular functions.

1. Enzyme Inhibition

DIPO has been shown to inhibit certain enzymes, which may contribute to its toxicological profile. For instance, organotin compounds are known to inhibit cholinesterase activity, leading to neurotoxic effects . The precise mechanisms by which DIPO exerts these effects require further investigation.

2. Antimicrobial Activity

Some studies suggest that organotin compounds possess antimicrobial properties. For example, trialkyl- and triaryltin compounds have demonstrated antifungal activity against various pathogens . However, specific data on the antimicrobial efficacy of this compound remains sparse.

Case Studies

Several case studies highlight the implications of exposure to organotin compounds, including this compound.

Case Study 1: Occupational Exposure

A case study documented neurological symptoms in workers exposed to high levels of trimethyltin and other organotin compounds. Symptoms included memory loss and cognitive deficits persisting long after exposure ceased . While DIPO was not directly implicated, the findings underscore the potential risks associated with organotin exposure.

Case Study 2: Environmental Impact

Environmental assessments have shown that organotin compounds can accumulate in aquatic ecosystems, affecting marine life. The bioaccumulation of these substances raises concerns about their long-term ecological effects and potential human health risks through the food chain .

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing diisopropyltin oxide, and what safety precautions are critical during synthesis?

- Methodological Answer : Synthesis typically involves reacting diisopropyltin precursors with oxidizing agents under controlled conditions. Safety protocols include using fume hoods to avoid inhalation of volatile byproducts, wearing nitrile gloves to prevent dermal exposure, and ensuring proper ventilation to mitigate dust formation. Fire hazards should be addressed by avoiding open flames due to potential phosphorus oxide emissions during decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and chemical properties?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn) is essential for confirming molecular structure and tin coordination. Fourier-Transform Infrared (FTIR) spectroscopy identifies Sn-O bonding at ~600–700 cm⁻¹. X-ray crystallography provides definitive crystallographic data, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies tin content .

Q. How should researchers handle and store this compound to ensure long-term stability?

- Methodological Answer : Store in airtight containers under inert gas (e.g., argon) to prevent oxidation. Avoid exposure to moisture by using desiccants. Stability tests under varying temperatures (e.g., 4°C vs. room temperature) should be conducted to assess decomposition rates, with periodic FTIR validation of sample integrity .

Advanced Research Questions

Q. How can experimental variables (e.g., solvent polarity, temperature) be systematically optimized for this compound-mediated catalytic reactions?

- Methodological Answer : Apply a PICOT framework (Population: reaction system; Intervention: solvent/temperature variation; Comparison: baseline conditions; Outcome: catalytic efficiency; Time: reaction kinetics) to design factorial experiments. Use response surface methodology (RSM) to model interactions between variables and identify optimal conditions .

Q. What strategies resolve contradictions in reported reaction yields or catalytic activity across studies?

- Methodological Answer : Conduct meta-analyses of published data to identify outliers. Replicate experiments under standardized conditions (e.g., solvent purity, catalyst loading). Use advanced statistical tools (e.g., ANOVA with post-hoc Tukey tests) to quantify variability. Cross-validate results using multiple characterization techniques (e.g., GC-MS for yield, ICP-MS for catalyst leaching) .

Q. How does this compound’s reactivity compare to analogous organotin compounds (e.g., dioctyltin oxide) in cross-coupling reactions?

- Methodological Answer : Perform comparative kinetic studies using identical substrates and conditions. Employ Hammett plots to correlate substituent effects with reaction rates. Computational modeling (DFT) can elucidate steric/electronic differences in tin centers. Tabulate turnover numbers (TON) and activation energies (Eₐ) for direct comparison .

Q. What analytical methods are recommended for detecting trace decomposition products of this compound under oxidative conditions?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to identify volatile phosphorus oxides (e.g., POₓ). High-resolution LC-MS detects non-volatile tin-containing byproducts. Accelerated aging experiments coupled with ICP-OES quantify tin leaching. Mitigation strategies include adding stabilizing ligands (e.g., phosphines) to suppress decomposition .

Data Presentation and Analysis Guidelines

- Tables : Include comparative data (e.g., catalytic efficiency vs. solvent polarity) with error margins (±SD).

- Figures : Use Arrhenius plots for temperature-dependent studies or 3D surface plots for RSM optimization.

- Statistical Rigor : Report p-values and confidence intervals for all comparative analyses. Use tools like JMP or R for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.